2-(2-Methylpropyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)8-10-6-4-3-5-7-11-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVWYQLLHYYWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398414 | |
| Record name | 2-(2-methylpropyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80053-55-0 | |
| Record name | 2-(2-methylpropyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for the 2 2 Methylpropyl Azepane Scaffold and Its Derivatives
Methodologies for Azepane Core Construction
The synthesis of the azepane ring can be broadly approached through several key strategies, including the cyclization of linear precursors, the expansion of smaller, more readily available ring systems, and complex cascade reactions that build the core in a single, efficient operation.
Ring-Closing Reactions to Form Azepane Systems
Intramolecular cyclization of a linear precursor is a direct approach to the azepane core. Among the most powerful methods for forming medium-sized rings is Ring-Closing Metathesis (RCM). RCM utilizes metal catalysts, typically ruthenium-based complexes like Grubbs catalysts, to form a new carbon-carbon double bond within a single molecule containing two terminal alkenes, releasing volatile ethylene (B1197577) as the only byproduct. wikipedia.org This reaction is highly valued for its functional group tolerance and its ability to efficiently form 5- to 7-membered rings. wikipedia.org The resulting unsaturated azepine can then be hydrogenated to yield the saturated azepane scaffold. The strategic placement of substituents on the starting diene allows for the synthesis of specifically substituted azepanes.
Another significant approach is the intramolecular dehydrative N-allylation, which can be catalyzed by complexes such as a cationic Cyclopentadienylruthenium (CpRu) complex. This method allows for the asymmetric synthesis of α-alkenyl N-heterocycles, including azepanes, from ω-amino allylic alcohols.
Table 1: Examples of Ring-Closing Metathesis for Azepine Synthesis
| Substrate Type | Catalyst | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Dienyl N-(2-nitrophenyl)sulfonamide | Grubbs Catalyst | Dihydrobenzazepine | Not specified | researchgate.net |
| Diene-tethered 3-arylisoquinolines | Grubbs First-Generation | Benzo cityu.edu.hknih.govazepino[1,2-b]isoquinolinone | Good | researchgate.net |
| cis-2,6-dialkenyl-N-acyl piperidine (B6355638) | Grubbs Catalyst | Azabicyclo[m.n.1]alkene | Not specified | nih.gov |
| Enyne precursor | Hoveyda-Grubbs Catalyst (HG2) | Bicyclic diene | 43 |
Ring-Expansion Approaches from Smaller Nitrogen Heterocycles
Ring-expansion reactions offer a powerful alternative for synthesizing azepanes by leveraging the well-established chemistry of smaller, five- and six-membered heterocyclic precursors. nih.govmanchester.ac.uk These methods involve the cleavage of a bond within the initial ring and the concurrent or subsequent insertion of atoms to form the larger seven-membered system.
The expansion of pyrrolidinone (a five-membered lactam) derivatives represents a viable, though less commonly detailed, pathway to the corresponding seven-membered caprolactam, a direct precursor to azepane. Methodologies such as the Beckmann or Schmidt rearrangements can theoretically be applied to suitably functionalized pyrrolidine (B122466) systems to induce ring expansion by one or two atoms, leading to piperidinone or azepanone structures, respectively. These azepanones can then be reduced to the final azepane ring.
More recently, sophisticated cascade reactions have been developed to expand the pyrrolidine ring into a benzazepine system. One such strategy involves an intramolecular Ullmann-type annulation/rearrangement cascade. nih.gov In this process, 5-arylpyrrolidine-2-carboxylates, which contain an ortho-halogen on the aryl substituent, are transformed into 1H-benzo[b]azepine-2-carboxylates. nih.govcityu.edu.hk This reaction is promoted by Copper(I) under microwave activation and proceeds in good to excellent yields. nih.gov
Another notable method involves the expansion of pyrrolidines bearing a trifluoromethyl group. This process proceeds through the regioselective ring-opening of a bicyclic azetidinium intermediate, which is attacked by various nucleophiles to yield 4-substituted α-trifluoromethyl azepanes. researchgate.net The chirality from the starting material, such as L-proline, can be transferred with high enantiomeric excess to the final azepane product. researchgate.net
Table 2: Ring Expansion of Pyrrolidine Derivatives to Azepanes
| Starting Material | Reaction Type | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 5-(ortho-haloaryl)pyrrolidine-2-carboxylate | Cu(I)-promoted Ullmann-type cascade | 1H-Benzo[b]azepine-2-carboxylate | 67-89 | nih.gov |
| Trifluoromethyl pyrrolidine | Nucleophilic opening of azetidinium intermediate | 4-Substituted α-trifluoromethyl azepane | Not specified | researchgate.net |
The one-carbon ring expansion of piperidines is a direct and effective route to the azepane skeleton. Diastereomerically pure azepane derivatives can be prepared with excellent yield and complete stereoselectivity and regioselectivity through piperidine ring expansion. The precise mechanism and outcome of these expansions can be influenced by the substituents on the piperidine ring and the reaction conditions employed.
Multicomponent and Cascade Reactions for Azepane Synthesis
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to complex molecules like substituted azepanes. 20.210.105 These strategies are prized for their atom economy and for rapidly building molecular complexity from simple starting materials. 20.210.105
A recently developed and powerful strategy is the photochemical dearomative ring-expansion of simple nitroarenes. nih.govrwth-aachen.de This process, mediated by blue light at room temperature, involves the conversion of the nitro group into a singlet nitrene, which then inserts into the six-membered aromatic ring to form a seven-membered azepine system. nih.govmanchester.ac.uk A subsequent hydrogenation step provides access to polysubstituted azepanes in just two steps from commercially available feedstocks. nih.govrwth-aachen.de A key advantage of this method is that the substitution pattern of the starting nitroarene (ortho, meta, para) is predictably translated to the substitution pattern on the final azepane core. rwth-aachen.de
Another innovative cascade approach is the Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various amines. This method provides an efficient route to novel α-CF3-containing azepine-2-carboxylates. nih.gov
Table 3: Cascade Reactions for the Synthesis of Substituted Azepanes
| Reaction Type | Starting Materials | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Photochemical Dearomative Ring Expansion | Substituted Nitroarenes | C3- and/or C4-substituted azepanes | Varies | nih.govrwth-aachen.deresearchgate.net |
| Cu(I)-Catalyzed Tandem Amination/Cyclization | Functionalized Allenynes + Amines | α-Trifluoromethyl-azepine-2-carboxylates | Moderate to Good | nih.gov |
| Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope | Dienyltriazoles | Fused Dihydroazepines | Moderate to Excellent | nih.gov |
Rhodium(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangements
A powerful strategy for the formation of fused dihydroazepine derivatives, which can be subsequently reduced to azepanes, involves a rhodium(II)-catalyzed reaction of dienyltriazoles. nih.govescholarship.org This process occurs through a sequential intramolecular cyclopropanation and a 1-aza-Cope rearrangement. escholarship.orgnih.gov
The reaction is initiated by the formation of an α-imino rhodium(II)-carbenoid from a 1-sulfonyl-1,2,3-triazole bearing a diene tether. nih.gov This carbenoid then undergoes an intramolecular [2+1] cycloaddition with the proximal double bond of the diene to form a transient cis-1-imino-2-vinylcyclopropane intermediate. nih.govrsc.org This intermediate rapidly undergoes a escholarship.orgescholarship.org-sigmatropic rearrangement, known as a 1-aza-Cope rearrangement, to generate the fused 2,5-dihydro[1H]azepine ring system in moderate to excellent yields. nih.govnih.gov Mechanistic studies strongly support this sequential pathway. escholarship.org The stereospecificity of both the cyclopropanation and the rearrangement allows for a highly diastereoselective process. escholarship.org
| Catalyst | Substrate | Product | Yield | Reference |
| Rh₂(esp)₂ | Dienyltriazole | Fused Dihydroazepine | Good to Excellent | escholarship.org |
| Rh₂(OAc)₄ | Dienyltriazole | Fused Dihydroazepine | Moderate | rsc.org |
Copper(I)-Catalyzed Tandem Amination/Cyclization Reactions
An efficient method for the synthesis of functionalized azepine derivatives involves a copper(I)-catalyzed tandem reaction of functionalized allenynes with primary or secondary amines. mdpi.comnih.gov This protocol allows for the preparation of novel CF₃-containing azepin-2-carboxylate and azepin-2-phosphonate derivatives. mdpi.com
The proposed mechanism for this tandem transformation begins with the formation of a copper acetylide from the terminal alkyne of the allenyne substrate. mdpi.com This is followed by the nucleophilic addition of an amine to the activated triple bond. The subsequent step involves an intramolecular cyclization of the resulting intermediate onto the central carbon of the allene (B1206475) system, affording the seven-membered azepine ring after rearrangement. mdpi.com The reaction proceeds smoothly with a variety of substituted anilines, as well as cyclic secondary amines like morpholine (B109124) and piperidine, providing the corresponding azepine derivatives in moderate to good yields. mdpi.com
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield |
| [Cu(CH₃CN)₄]PF₆ | Functionalized Allenyne | Aniline | CF₃-containing azepine-2-carboxylate | 65% |
| [Cu(CH₃CN)₄]PF₆ | Functionalized Allenyne | 4-Fluoroaniline | CF₃-containing azepine-2-carboxylate | 48% |
| [Cu(CH₃CN)₄]PF₆ | Functionalized Allenyne | Morpholine | CF₃-containing azepine-2-carboxylate | 71% |
Silyl (B83357) Aza-Prins Cyclization
The silyl aza-Prins cyclization is a powerful tool for the construction of seven-membered nitrogen heterocycles like azepanes. nih.govnih.gov This methodology can be used to synthesize tetrahydroazepines and can provide trans-azepanes with high yields and good to excellent diastereoselectivities. nih.govnih.gov
One approach utilizes the reaction of γ,δ-unsaturated amines (homoallylic amines) containing a silyl group with aldehydes, mediated by a Lewis acid catalyst such as indium(III) chloride (InCl₃). nih.gov The reaction outcome can be dependent on the Lewis acid employed; for instance, using TMSOTf as the catalyst can lead to the formation of tetrahydropyran (B127337) derivatives instead. nih.gov Another variation of this method combines the aza-Prins cyclization with a Peterson-type elimination reaction, which allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step. nih.govorganic-chemistry.org This latter process can be catalyzed by sustainable iron(III) salts under mild reaction conditions to efficiently produce tetrahydroazepines with varying degrees of substitution. nih.govorganic-chemistry.org
| Catalyst | Substrates | Product | Key Feature | Reference |
| InCl₃ | Allylsilyl Amine, Aldehyde | trans-Azepane | High diastereoselectivity | nih.gov |
| FeBr₃ | 1-Amino-3-triphenylsilyl-4-pentene, Aldehyde | Tetrahydroazepine | Tandem cyclization/elimination | organic-chemistry.org |
Reductive Amination Protocols in Azepane Formation
Reductive amination is a widely used and effective method for the formation of azepane rings. This strategy is particularly valuable in the synthesis of polyhydroxylated azepanes, also known as iminosugars, and other complex azepane derivatives. nih.gov The key step typically involves the intramolecular cyclization of a precursor containing both an amine and a carbonyl group (or a precursor that can be converted into one). chemistryviews.orgnih.gov
In the synthesis of polyhydroxyazepanes, a common approach is the double reductive amination of sugar-derived dialdehydes. nih.gov A more stereocontrolled approach involves the cyclization of an amino aldehyde, which can be generated in situ. nih.gov For instance, an intermediate containing a primary amine can undergo intramolecular nucleophilic attack on an aldehyde moiety to form a cyclic hemiaminal or iminium ion, which is then reduced to the final azepane. chemistryviews.orgnih.gov This key cyclization step has been shown to proceed stereoselectively, yielding annulated azepanes with a trans-configuration. chemistryviews.org
| Precursor Type | Key Intermediate | Reducing Agent | Product | Reference |
| Amino-aldehyde | Cyclic Hemiaminal/Iminium Ion | NaBH₃CN | Polyhydroxyazepane | nih.gov |
| ω-Cyanoallyl side chain on a cyclic β-oxoester | In situ formed primary amine and endocyclic carbonyl | Pd/C, H₂ | Annulated Azepane | chemistryviews.org |
Asymmetric Synthesis of Chiral 2-(2-Methylpropyl)azepane and Analogues
The development of asymmetric methods to access enantiomerically pure azepane scaffolds is crucial for the synthesis of new biologically active compounds. chemistryviews.orgnih.gov Strategies often focus on establishing the stereocenters at the C2 and other positions of the azepane ring in a controlled manner. nih.gov
Stereoselective Introduction of the 2-(2-Methylpropyl) Moiety
The stereoselective introduction of an isobutyl group at the C2 position of the azepane ring can be achieved through various asymmetric synthetic strategies. One powerful approach involves the oxidative cleavage of a bicyclic precursor, which can simultaneously generate the substituents at C2 and another position (e.g., C5) with high stereoselectivity. nih.gov While not explicitly detailed for the 2-isobutyl group, this method offers a template for such a synthesis.
Another conceptual approach would involve the asymmetric alkylation of a suitable enolate precursor. For instance, an N-protected azepan-2-one (B1668282) could be deprotonated to form a chiral enolate, which could then be reacted with isobutyl iodide or a similar electrophile. The stereoselectivity of this addition would be controlled by the presence of a chiral auxiliary or a chiral ligand.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed. This is a well-established strategy for asymmetric synthesis.
For the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen atom of a suitable acyclic precursor. For example, a chiral amine like (1S,2S)-pseudoephenamine can be used to form an amide with a carboxylic acid precursor that contains the backbone of the future azepane ring. harvard.edunih.gov The presence of the chiral auxiliary would then direct the stereoselective alkylation at the α-position with an isobutyl group. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched this compound derivative.
Another widely used class of chiral auxiliaries are the oxazolidinones, popularized by Evans. wikipedia.org An N-acyloxazolidinone could be employed where the acyl group is designed to be a precursor to the azepane ring. Stereoselective alkylation of the enolate of this N-acyloxazolidinone with an isobutyl electrophile would establish the desired stereocenter. Further synthetic manipulations would then be required to form the seven-membered ring and cleave the auxiliary. wikipedia.org
| Chiral Auxiliary | General Application | Potential Use for this compound Synthesis | Reference |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Directing the alkylation of an acyclic precursor with an isobutyl group. | harvard.edunih.gov |
| Evans Oxazolidinones | Stereoselective aldol (B89426) and alkylation reactions | Controlling the stereochemistry of isobutyl group introduction on an N-acyl precursor. | wikipedia.org |
Catalytic Asymmetric Synthesis
The enantioselective synthesis of 2-substituted azepanes, including the 2-(2-methylpropyl) variant, is a key challenge in synthetic organic chemistry. Catalytic asymmetric methods offer an efficient route to chiral azepane derivatives, minimizing the need for chiral auxiliaries or stoichiometric chiral reagents.
Transition metal catalysis provides a powerful toolkit for the asymmetric synthesis of N-heterocycles. While specific examples for the direct synthesis of this compound are not extensively documented, several methodologies for related 2-substituted azepanes have been developed, which are applicable to this target.
Ruthenium-Catalyzed Asymmetric Hydrogenation: A prominent strategy for the synthesis of chiral cyclic amines is the asymmetric hydrogenation of cyclic imines. Ruthenium complexes bearing chiral ligands have proven to be highly effective for this transformation. For instance, chiral cationic Ru-MsDPEN catalysts have been utilized for the highly effective asymmetric hydrogenation of a range of cyclic N-alkyl imines, affording the corresponding amines in high yields and with enantiomeric excesses (ee) up to 98%. nih.gov This approach could be readily adapted for the synthesis of this compound by employing the corresponding cyclic imine precursor.
Osmium-Catalyzed Tethered Aminohydroxylation: A novel and stereoselective approach to heavily hydroxylated azepane iminosugars has been demonstrated using an osmium-catalyzed tethered aminohydroxylation reaction. acs.orgyork.ac.ukmdpi.comacs.org This strategy relies on the reaction of allylic alcohols, which can be derived from appropriate starting materials to introduce the desired alkyl substituent at the future C2 position of the azepane ring. The osmium catalyst facilitates the formation of a new C-N bond with complete regio- and stereocontrol, leading to a functionalized azepane precursor after subsequent intramolecular reductive amination. acs.orgyork.ac.ukmdpi.comacs.org This methodology highlights the potential of osmium catalysis for the stereoselective synthesis of complex azepane derivatives.
Copper-Catalyzed Asymmetric Reactions: Copper catalysis is widely used in asymmetric synthesis. nih.gov While direct examples for 2-alkylazepane synthesis are sparse, copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers has been shown to be highly enantioselective. wikipedia.org This method could potentially be adapted for the synthesis of precursors to this compound. Furthermore, copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes provide an efficient route to substituted azepines, which can be subsequently reduced to the corresponding azepanes. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Cyclic Amines
| Catalyst/Method | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |
| Ru(η⁶-cymene)(MsDPEN)(BArF) | Cyclic N-alkyl imine | Chiral 2-phenylpyrrolidine | High | up to 98 | nih.gov |
| K₂OsO₂(OH)₄ | Allylic alcohol derivative | Pentahydroxyazepane | High | High | acs.orgyork.ac.ukmdpi.comacs.org |
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes such as imine reductases and amine dehydrogenases are particularly well-suited for the synthesis of chiral amines.
Imine Reductases (IREDs): IREDs are nicotinamide-dependent enzymes that catalyze the asymmetric reduction of imines to amines. nih.gov This class of enzymes has been successfully employed in the synthesis of a variety of chiral saturated N-heterocycles through tandem inter- and intramolecular reductive amination processes. acs.org The reductive amination of a suitable keto-precursor with an appropriate amine, catalyzed by an IRED, could provide a direct and highly enantioselective route to this compound. The broad substrate scope of many IREDs suggests that a 6-methylheptan-2-one (B42224) or a related precursor could be a viable substrate.
Amine Dehydrogenases (AmDHs): Native amine dehydrogenases have been shown to be effective for the biocatalytic reductive amination of ketones to produce short-chain chiral alkyl amines and amino alcohols with moderate to high enantioselectivities. york.ac.ukfrontiersin.orgresearchgate.net This approach could be extended to the synthesis of this compound from the corresponding cyclic imine or through a reductive amination of a suitable diketone.
Photoenzymatic Synthesis: A one-pot photoenzymatic synthesis has been developed for the production of chiral N-Boc-4-amino/hydroxy-azepane from unfunctionalized azepane. acs.org This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. acs.org While this particular example functionalizes the C4 position, the principle of combining photochemistry and biocatalysis opens up new avenues for the selective functionalization of the azepane scaffold, which could potentially be adapted for the C2 position.
Table 2: Biocatalytic Approaches to Chiral Amines
| Enzyme Class | Reaction Type | Substrate Example | Product Example | ee (%) | Reference |
| Imine Reductase (IRED) | Reductive Amination | Keto-alcohols | α-substituted N-heterocycles | High | acs.org |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Butan-2-one | (S)-Butan-2-amine | 93.6 | york.ac.ukfrontiersin.orgresearchgate.net |
Kinetic Resolution Strategies for Azepane Derivatives
Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. wikipedia.orgnih.gov This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.
Acylative Kinetic Resolution: An effective method for the kinetic resolution of racemic methyl-substituted cyclic alkylamines has been developed using the N-hydroxysuccinimide ester of (R)-2-phenoxypropanoic acid as a chiral acylating agent. rsc.org This methodology was successfully applied to a range of cyclic amines, including racemic hexahydro-2-methyl-1H-azepine, a close structural analog of this compound. The kinetic resolution of hexahydro-2-methyl-1H-azepine proceeded with a selectivity factor (s) of 14, demonstrating the feasibility of this approach for resolving 2-alkyl-substituted azepanes. rsc.org
Table 3: Acylative Kinetic Resolution of Racemic 2-Methyl-Substituted Cyclic Amines
| Substrate | Chiral Acylating Agent | Selectivity Factor (s) | Reference |
| 2-Methylpiperidine | (R)-2-phenoxypropanoic acid NHS ester | 73 | rsc.org |
| Hexahydro-2-methyl-1H-azepine | (R)-2-phenoxypropanoic acid NHS ester | 14 | rsc.org |
| 3-Methylmorpholine | (R)-2-phenoxypropanoic acid NHS ester | 18 | rsc.org |
Functionalization and Derivatization Strategies for the this compound Core
Once the chiral this compound scaffold has been synthesized, further functionalization is often required to explore its biological activity. Regioselective and diastereoselective methods are essential for introducing new functional groups at specific positions on the azepane ring with high stereocontrol.
Diastereoselective Alkylation: A highly diastereoselective alkylation of chiral seven-membered rings fused to tetrazoles has been reported. nih.gov The resulting substituted tetrazole products can be reduced to the corresponding secondary amines, providing a novel pathway to diastereomerically enriched and highly substituted azepanes. nih.gov This method allows for the introduction of substituents at various positions on the azepane ring with excellent stereocontrol, governed by the existing stereocenter at the C2 position.
Regio- and Diastereoselective Hydroxylation: The hydroboration of substituted tetrahydroazepines has been shown to proceed with diastereoselectivity, yielding regioisomeric azepanols that can be subsequently oxidized to the corresponding oxo-azepines. mdpi.comnih.gov The regioselectivity of the hydroboration can be influenced by the choice of hydroboration reagent and catalyst, offering a means to control the position of hydroxylation on the azepane ring. nih.gov
Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late stage of the synthesis. The direct oxidation of C-H bonds into C-O bonds can dramatically alter the properties of a molecule.
Oxidation of Tetrahydroazepines: The late-stage oxidation of tetrahydroazepines provides a concise route to densely functionalized oxo-azepines. mdpi.comnih.gov This approach can be used to introduce a carbonyl group at various positions on the this compound ring, creating a handle for further synthetic manipulations.
Photocatalytic C-H Functionalization: Visible-light photoredox catalysis has emerged as a mild and efficient method for the direct C-H functionalization of saturated N-heterocycles. These reactions typically proceed via the formation of an α-amino radical, which can then be trapped by a variety of radical acceptors. This strategy could be employed for the late-stage functionalization of the this compound core at positions α to the nitrogen atom.
Principles of Green Chemistry Applied to Azepane Synthesis
The application of green chemistry principles to the synthesis of nitrogen-containing heterocycles, such as azepanes, is a critical focus of modern pharmaceutical and chemical research. researchgate.netjptcp.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com For the azepane scaffold, which is a significant structural motif in various biologically active compounds, developing sustainable synthetic routes is of paramount importance. manchester.ac.uknih.gov
One of the core tenets of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.org Synthetic methods with high atom economy are designed to minimize the generation of byproducts, thus reducing waste and the associated environmental and economic costs. wikipedia.org For instance, certain cycloaddition reactions can exhibit 100% atom economy by design, as all the atoms of the reactants are incorporated into the product. In the context of azepane synthesis, reactions that proceed with high atom economy are highly desirable. An example of a highly atom-economic reaction is one where water is the only byproduct. researchgate.net
Catalysis offers a powerful tool for achieving greener chemical transformations. Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, reducing waste and often enabling milder reaction conditions. nih.gov In the synthesis of substituted azepanes, both biocatalysis and photocatalysis have emerged as promising green strategies. researchgate.netnih.gov Chemoenzymatic methods, which utilize enzymes for key transformations, can offer high selectivity and operate under mild conditions. nih.govbris.ac.uk For example, imine reductases and monoamine oxidases have been used in the biocatalytic synthesis of enantioenriched 2-aryl azepanes. nih.govbris.ac.uk More recently, cascades incorporating both biocatalysts and organocatalysts have been developed to furnish amino- and hydroxyazepanes with high conversion and enantiomeric excess. acs.org Furthermore, photochemical methods, using visible light to mediate reactions at room temperature, provide a more sustainable alternative to traditional thermal processes for constructing the azepane ring. manchester.ac.ukresearchgate.net
The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift from depleting fossil fuels to sustainable starting materials derived from biomass. nih.govnrel.gov While specific examples of synthesizing this compound from renewable feedstocks are not extensively documented, the broader goal within green chemistry is to develop pathways from bio-based platform chemicals. greenchemistry-toolkit.orgblazingprojects.com Lignocellulose, a major component of plant biomass, can be a source of aromatic compounds that could potentially be converted into azepane precursors. greenchemistry-toolkit.org The development of synthetic routes that can utilize such renewable starting materials is an active area of research.
Finally, the choice of solvents plays a crucial role in the environmental footprint of a chemical process. mdpi.comnih.gov Many traditional organic solvents are volatile, flammable, and toxic. nih.gov Green chemistry promotes the use of alternative, more benign solvents such as water, supercritical fluids (like CO2), or bio-based solvents. mdpi.comnih.gov Research into solvent-free reaction conditions or the use of aqueous media for the synthesis of heterocyclic compounds is a key area of development. researchgate.netnih.gov For example, hydrotropic solutions have been explored as a greener alternative for certain extraction processes, reducing the reliance on volatile organic compounds. nih.gov The ideal green synthesis of an azepane derivative would be performed in a non-toxic, recyclable solvent, or in the absence of a solvent altogether. mdpi.com
Table 1: Key Green Chemistry Principles in Azepane Synthesis
| Principle | Application in Azepane Synthesis | Potential Benefits |
|---|---|---|
| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the azepane product. | Reduced waste generation, lower material costs, improved process efficiency. |
| Catalysis | Utilization of biocatalysts (e.g., imine reductases), photocatalysts, or organocatalysts to facilitate ring formation and functionalization. nih.govacs.org | Milder reaction conditions, higher selectivity, reduced use of stoichiometric reagents, potential for catalyst recycling. |
| Renewable Feedstocks | Exploring synthetic pathways from biomass-derived starting materials instead of petrochemicals. nrel.govgreenchemistry-toolkit.org | Reduced reliance on fossil fuels, improved sustainability, potential for biodegradable products. |
| Alternative Solvents | Employing safer solvents like water, supercritical CO2, or bio-solvents, or conducting reactions under solvent-free conditions. mdpi.comnih.gov | Reduced pollution, improved safety, easier product separation, lower environmental impact. |
Table 2: Comparison of Synthetic Approaches for Azepanes from a Green Chemistry Perspective
| Synthetic Strategy | Green Chemistry Advantages | Green Chemistry Disadvantages |
|---|---|---|
| Chemoenzymatic Synthesis | High selectivity (enantio- and regioselectivity), mild reaction conditions (aqueous environment, ambient temperature), use of renewable biocatalysts. nih.govbris.ac.uk | Enzymes can have limited substrate scope and stability under certain conditions; may require cofactor regeneration systems. acs.org |
| Photochemical Synthesis | Use of light as a clean reagent, often proceeds at ambient temperature, enabling novel transformations. manchester.ac.ukresearchgate.net | May require specialized equipment, potential for side reactions if not carefully controlled. |
| Traditional Multi-step Synthesis | Well-established and versatile for a wide range of derivatives. | Often involves stoichiometric reagents, harsh reaction conditions, use of hazardous solvents, and generates significant waste (low atom economy). wikipedia.org |
Conformational Analysis and Dynamics of Substituted Azepane Systems, with Relevance to 2 2 Methylpropyl Azepane
Impact of Steric and Stereoelectronic Effects on 2-(2-Methylpropyl)azepane Conformation
The conformational landscape of the azepane ring is inherently complex due to the flexibility of the seven-membered system. Unlike the well-defined chair conformation of cyclohexane (B81311), azepane can adopt several low-energy conformations, including chair, twist-chair, boat, and twist-boat forms, which are often close in energy. The introduction of a substituent at the C2 position, such as a 2-methylpropyl (isobutyl) group, significantly influences the conformational equilibrium of the ring. This preference is dictated by a delicate balance between steric and stereoelectronic effects, which collectively determine the most stable three-dimensional arrangement of the molecule.
Steric Hindrance and Conformational Preference
Steric effects arise from the spatial repulsion between atoms or groups of atoms. In a substituted azepane, the bulky 2-methylpropyl group will preferentially occupy a position that minimizes these unfavorable interactions. In the common chair-like and twist-chair conformations, substituents can be oriented in positions that are analogous to the axial and equatorial positions in cyclohexane.
An equatorial-like orientation places the substituent away from the bulk of the ring, representing a sterically favored position. Conversely, an axial-like orientation directs the substituent towards the ring, leading to significant steric strain. This strain primarily manifests as gauche-butane interactions, similar to the 1,3-diaxial interactions that destabilize axial substituents in cyclohexanes. chemistrysteps.com For the this compound, an axial-like conformer would force the isobutyl group into close proximity with the axial-like hydrogen atoms on C4 and C6, leading to considerable steric repulsion and making this conformation energetically unfavorable.
The energetic cost of placing a substituent in an axial position can be quantified using conformational A-values, which represent the free energy difference between the axial and equatorial conformers. While A-values are rigorously defined for monosubstituted cyclohexanes, the principle is transferable to other saturated rings like azepane. The A-value increases with the steric bulk of the substituent. By examining the trend for alkyl groups, we can infer the strong equatorial preference for the isobutyl group.
| Substituent (R) | A-Value (kcal/mol) on Cyclohexane | Inferred Equatorial Preference |
|---|---|---|
| -CH₃ (Methyl) | 1.8 | Strong |
| -CH₂CH₃ (Ethyl) | 2.0 | Strong |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | Very Strong |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 | Overwhelmingly Strong |
| -CH₂CH(CH₃)₂ (Isobutyl) | ~2.1 (Estimated) | Very Strong |
Data adapted from established A-values for cyclohexane systems, which serve as a reliable analogue for predicting steric preference in other saturated rings. ubc.ca The value for isobutyl is estimated based on its size relative to other alkyl groups.
Given that the steric bulk of an isobutyl group is comparable to that of an isopropyl group, a substantial energetic penalty would exist for its placement in an axial-like position. Therefore, steric effects overwhelmingly favor a conformation where the 2-(2-methylpropyl) substituent occupies an equatorial-like site.
Stereoelectronic Contributions
Stereoelectronic effects are orbital-based interactions that influence the conformation and stability of a molecule. wikipedia.org In 2-substituted N-heterocycles, the most significant stereoelectronic interaction is often the anomeric effect. wikipedia.org The anomeric effect describes a stabilizing interaction between the lone pair of electrons on a heteroatom and the antibonding (σ*) orbital of an adjacent C-X bond (where X is an electronegative atom). scripps.edu
In this compound, a similar hyperconjugative interaction can occur between the nitrogen atom's lone pair (n) and the antibonding orbital of the C2-C(isobutyl) bond (σC-C). This n → σ interaction is stabilizing and is maximized when the donor orbital (the nitrogen lone pair) and the acceptor orbital (σ*C-C) are anti-periplanar (oriented 180° to each other). This geometric requirement is met when the 2-methylpropyl group is in an axial-like position.
Therefore, stereoelectronic effects favor the axial-like conformation, which is in direct opposition to the preference dictated by steric effects. The strength of this anomeric-type stabilization in N-alkyl-substituted rings is generally weaker than in O-alkoxy-substituted systems and is typically not strong enough to overcome significant steric penalties.
The Prevailing Conformation
The final conformation of this compound is determined by the competition between these two opposing forces.
| Effect | Favored Substituent Orientation | Primary Driving Factor |
|---|---|---|
| Steric Hindrance | Equatorial-like | Minimization of non-bonding repulsions (gauche interactions). |
| Stereoelectronic (Anomeric-like) | Axial-like | Stabilizing hyperconjugation (n → σ* orbital overlap). |
For a substituent as large as a 2-methylpropyl group, the energetic penalty from steric strain in the axial-like position is substantial and far outweighs the relatively modest stabilization provided by the anomeric-like stereoelectronic effect. Consequently, the conformational equilibrium of this compound will be dominated by steric hindrance. The molecule will overwhelmingly adopt a conformation, likely a twist-chair or chair form, in which the 2-(2-methylpropyl) group is situated in the less sterically encumbered equatorial-like position. Definitive characterization of the precise ring conformation and the energetic landscape would require detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), or high-level computational modeling. nih.govnih.gov
Reaction Mechanisms and Reactivity Profiling of 2 2 Methylpropyl Azepane and Its Precursors
Mechanistic Pathways of Azepane Formation
The construction of the azepane ring is a significant challenge in synthetic chemistry due to unfavorable enthalpic and entropic factors associated with forming medium-sized rings. nih.gov Consequently, a range of innovative strategies have been developed to efficiently access this important heterocyclic motif. These strategies can be broadly categorized into intramolecular rearrangements, cycloaddition reactions, and ring-opening with subsequent re-cyclization.
Intramolecular Rearrangements (e.g., Photo-Fries-like, 1-Aza-Cope)
Intramolecular rearrangements offer elegant pathways to the azepane core by reorganizing existing molecular frameworks. A notable example is a photochemical rearrangement, akin to a Photo-Fries reaction, which has been exploited in a formal two-step [5+2] cycloaddition to produce azepinones, versatile precursors to azepanes. This method allows for diverse structural modifications and functionalization around the azepane motif. nih.gov
Another powerful strategy involves an Ullmann-type annulation/rearrangement cascade. In this approach, 5-arylpyrrolidine-2-carboxylates, containing an ortho-halogen on the aryl group, are transformed into 1H-benzo[b]azepine-2-carboxylates. This transformation is promoted by Cu(I) and microwave activation, proceeding through a pyrrolidine (B122466)/azepane ring expansion. rwth-aachen.de
Cycloaddition Reactions (e.g., Formal [5+2], [3+2])
Cycloaddition reactions are among the most powerful tools for constructing cyclic systems, including the seven-membered azepane ring. These reactions build the core of the molecule by joining multiple components in a single step.
A formal [5+2] cycloaddition has been developed to form azepinones, which are readily converted to azepanes. This approach utilizes a photochemical rearrangement of N-vinylpyrrolidinones, which are accessible from the condensation of pyrrolidinone and various aldehydes. nih.gov Similarly, hetero-[5+2] cycloaddition reactions involving oxidopyrylium ylides and cyclic imines provide rapid access to highly substituted azepanes. researchgate.net
Another significant method is the formal [3+2+2] cycloaddition of activated aziridines with two molecules of a terminal alkyne. slideshare.net This reaction, catalyzed by hexafluoroantimonic acid (HSbF₆), generates diversely substituted azepine derivatives through a proposed zwitterionic 1,3-dipole intermediate. slideshare.net The process demonstrates excellent functional-group tolerance and good levels of chemo- and regioselectivity. slideshare.net
The table below summarizes key cycloaddition strategies for azepane synthesis.
Table 1: Cycloaddition Reactions for Azepane Synthesis| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|
| Formal [5+2] Cycloaddition | N-vinylpyrrolidinones | Photochemical rearrangement | Azepin-4-ones | nih.gov |
| Hetero-[5+2] Cycloaddition | Oxidopyrylium ylides, Cyclic imines | Thermal | Substituted Azepanes | researchgate.net |
| Formal [3+2+2] Cycloaddition | Activated aziridines, Terminal alkynes | HSbF₆ | Substituted Azepines | slideshare.net |
Ring-Opening and Re-Cyclization Mechanisms
Ring expansion strategies provide a common route to azepanes from more readily available five- or six-membered heterocyclic precursors. researchgate.netscribd.com A recently developed method involves the photochemical dearomative ring expansion of nitroarenes. manchester.ac.ukthieme-connect.com This process, mediated by blue light, converts the nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. Subsequent hydrogenolysis of the azepine intermediate yields the corresponding polysubstituted azepane. manchester.ac.ukthieme-connect.com This two-step sequence allows for the precise placement of substituents on the azepane core based on the substitution pattern of the starting nitroarene. rwth-aachen.de
The mechanism proceeds through the photochemical deoxygenation of the nitroarene to generate a singlet nitrene intermediate. This is followed by an intramolecular cyclization to an azirine, a 6π-electrocyclic ring opening to a ketimine, nucleophilic addition of an amine, and a 1,3-hydride shift to form the thermodynamically stable 3H-azepine. rwth-aachen.dethieme-connect.com
Ring expansion of smaller rings like pyrrolidines and piperidines is also a viable strategy. For instance, trifluoromethyl-substituted pyrrolidines can undergo ring expansion to yield 4-substituted α-trifluoromethyl azepanes. researchgate.net The regioselectivity of this expansion is directed by the trifluoromethyl group. researchgate.net Similarly, diastereomerically pure azepane derivatives have been synthesized with high stereoselectivity and regioselectivity through the expansion of a piperidine (B6355638) ring. acs.org
Functional Group Transformations on the Azepane Ring
Once the azepane core is formed, further molecular complexity can be achieved through various functional group transformations. The ability to introduce or modify substituents on the azepane ring is crucial for tailoring the properties of the final compound.
A powerful method for creating polysubstituted azepanes is the dearomative ring expansion of substituted nitroarenes, which translates the substitution pattern of the aromatic precursor onto the azepane ring. rwth-aachen.de This allows for the synthesis of azepanes with substituents at various positions. For example, C2,C5-disubstituted azepanes can be prepared from p-substituted nitroarenes, and C3-functionalized azepanes can be obtained from ortho-substituted nitroarenes. rwth-aachen.de
Furthermore, biocatalytic methods have been developed for introducing functionality. A chemoenzymatic strategy allows for the synthesis of enantioenriched 2-aryl azepanes through asymmetric reductive amination using imine reductases. acs.orgresearchgate.net Additionally, a photoenzymatic cascade can introduce amino or hydroxyl groups at the 4-position of an N-Boc protected azepane. acs.org The synthesis of annulated azepanes yields products with amino and ester functionalities that serve as handles for further diversification. chemistryviews.org
Reactivity of the Azepane Nitrogen Atom and its Derivatives
The nitrogen atom in the azepane ring is a key site of reactivity, behaving as a typical secondary amine. Its nucleophilic character allows for a variety of transformations, including alkylation, acylation, and salt formation.
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated to introduce substituents. For example, polyhydroxy N-methyl and N-butyl azepanes have been synthesized for biological evaluation. nih.gov Acylation of the nitrogen is also a common transformation. Protection of the nitrogen with groups like tert-butoxycarbonyl (Boc) is a frequent strategy in multi-step syntheses to modulate reactivity. rwth-aachen.deacs.org This involves reacting the azepane with an acylating agent like di-tert-butyl dicarbonate (B1257347).
Nucleophilicity and Basicity: As a secondary amine, the azepane nitrogen is basic and reacts with acids in exothermic reactions to form salts. Its nucleophilicity makes it reactive towards a range of electrophiles, such as isocyanates, acid halides, and epoxides. For instance, enantioenriched 2-aryl azepanes have been converted to their corresponding N'-aryl ureas, showcasing the nitrogen's reactivity toward isocyanates. acs.org
The table below provides examples of reactions involving the azepane nitrogen.
Table 2: Reactions at the Azepane Nitrogen Atom| Reaction Type | Reagent | Product Type | Ref |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., MeI, BuBr) | N-Alkyl Azepane | nih.gov |
| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc Azepane | acs.org |
| Urea Formation | Aryl Isocyanate | N'-Aryl Urea Derivative | acs.org |
| Acid-Base Reaction | Acid (e.g., HCl) | Azepanium Salt |
Advanced Spectroscopic and Structural Characterization Techniques for 2 2 Methylpropyl Azepane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(2-Methylpropyl)azepane, ¹H and ¹³C NMR would provide detailed information about its molecular framework, while 2D NMR techniques would be crucial for assigning the stereochemistry at the C2 position and understanding the conformational dynamics of the seven-membered azepane ring.
¹H NMR Spectroscopy
Isobutyl Group: The isobutyl group would present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets for the diastereotopic methylene (B1212753) protons adjacent to the azepane ring.
Azepane Ring: The proton at the C2 position, being adjacent to both the nitrogen and the isobutyl substituent, would likely appear as a complex multiplet. The protons on the C7 methylene group, adjacent to the nitrogen, would also be downfield. The remaining methylene protons on the ring (C3, C4, C5, C6) would likely appear as a series of overlapping multiplets in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the azepane ring are influenced by their proximity to the nitrogen atom, with C2 and C7 being the most downfield of the ring carbons.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 60-65 |
| C3 | 28-32 |
| C4 | 26-30 |
| C5 | 26-30 |
| C6 | 28-32 |
| C7 | 45-50 |
| C1' (CH₂) | 55-60 |
| C2' (CH) | 28-32 |
Note: These are estimated values based on data from analogous 2-alkylpiperidines and general trends in ¹³C NMR spectroscopy.
2D NMR Spectroscopy
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of the proton and carbon signals.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons, allowing for the tracing of the carbon backbone of the azepane ring and the isobutyl group.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C spectra.
NOESY/ROESY: For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons. For this compound, correlations between the C2 proton and protons on the isobutyl group and other parts of the azepane ring would help determine the preferred conformation of the isobutyl group (axial vs. equatorial) relative to the ring. The flexible nature of the seven-membered azepane ring can lead to multiple conformations in solution, which may complicate the analysis.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration for chiral molecules.
For this compound, obtaining a suitable single crystal would be the first and most critical step. If a single crystal can be grown, X-ray diffraction analysis would provide precise information on:
Molecular Geometry: The exact bond lengths and angles of both the azepane ring and the isobutyl substituent.
Solid-State Conformation: The preferred conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair) in the crystalline state. It would also definitively show the orientation of the isobutyl group at the C2 position (axial or equatorial).
Absolute Configuration: Since this compound is chiral, crystallizing it as a single enantiomer or as a salt with a chiral counter-ion would allow for the determination of its absolute configuration (R or S).
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (if a protonated salt is crystallized) or van der Waals interactions.
Without an experimentally determined crystal structure, the expected solid-state conformation can be predicted based on computational modeling and comparison with related structures. It is likely that the azepane ring would adopt a pseudo-chair conformation to minimize steric strain, with the bulky isobutyl group preferentially occupying an equatorial position.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group for a racemate |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1500-2500 |
Note: This table presents hypothetical data as no experimental crystal structure for this compound is currently available in the public domain.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₂₁N), the nominal molecular weight is 155 g/mol .
Molecular Ion
In electron ionization (EI) mass spectrometry, the molecule would lose an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 155. The intensity of the molecular ion peak would depend on its stability. For cyclic amines, the molecular ion is typically observed. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 155 for this compound.
Fragmentation Analysis
The fragmentation of the molecular ion would be driven by the presence of the nitrogen atom and the alkyl substituent. Key fragmentation pathways for cyclic amines include:
α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this could involve cleavage of the C2-C3 bond within the ring or the C2-C1' bond of the isobutyl group. Loss of the isobutyl radical (•C₄H₉) would lead to a fragment at m/z 98. This is often a dominant fragmentation pathway.
Ring Opening and Fragmentation: The azepane ring can undergo cleavage to form various smaller fragments. The loss of an ethyl radical would lead to a fragment at m/z 126, and the loss of a propyl radical would result in a fragment at m/z 112.
Loss of a Hydrogen Radical: A peak at M-1 (m/z 154) is common in the mass spectra of amines, resulting from the loss of a hydrogen atom from the carbon adjacent to the nitrogen.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 155 | [C₁₀H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 154 | [C₁₀H₂₀N]⁺ | Loss of H• from C2 or C7 |
| 112 | [C₇H₁₄N]⁺ | Loss of •C₃H₇ (propyl radical) |
| 98 | [C₆H₁₂N]⁺ | α-Cleavage: Loss of •C₄H₉ (isobutyl radical) |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the ring |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the ring |
Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.
Computational Chemistry and Theoretical Studies on 2 2 Methylpropyl Azepane Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. For a molecule like 2-(2-methylpropyl)azepane, these calculations would provide critical insights into its geometry, stability, and reactivity.
Electronic Structure and Stability: DFT calculations, using functionals such as M06-2X or ωB97XD with basis sets like 6-311++G(d,p), would be employed to perform a full geometry optimization of the this compound structure. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface. Such studies on the parent azepane have identified its preferential conformations. nih.gov For the substituted compound, these calculations would reveal how the bulky 2-methylpropyl group influences the conformation of the seven-membered ring.
Key parameters that would be calculated include total energies, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A larger gap typically signifies higher stability. The molecular electrostatic potential map would visualize the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack.
Spectroscopic Property Prediction: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the computed spectra with experimental data, if available, the accuracy of the theoretical model and the calculated structure can be validated. nih.gov
Illustrative Data for Parent Azepane Systems: While no specific data tables for this compound can be generated, studies on the parent azepane have benchmarked calculated geometrical parameters against experimental X-ray crystallography data and have computed properties like dipole moments and ring strain energies. nih.gov
| Property | Typical Computational Method | Information Gained |
| Optimized Geometry | DFT (e.g., M06-2X/6-311++G(d,p)) | Most stable 3D structure, bond lengths, bond angles. |
| Electronic Energy | DFT, Ab initio (e.g., MP2) | Relative stability of different conformations. |
| Frontier Orbitals (HOMO/LUMO) | DFT | Reactivity indices, electronic transition properties. |
| Vibrational Frequencies | DFT | Predicted IR and Raman spectra for structural validation. |
| Dipole Moment | DFT | Molecular polarity and intermolecular interaction potential. |
This table is illustrative of the types of data that would be generated from quantum chemical calculations and is based on methodologies applied to the parent azepane molecule. nih.gov
Molecular Dynamics Simulations for Dynamic Conformational Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Dynamic Conformational Behavior: The seven-membered azepane ring is known for its conformational flexibility. lifechemicals.com An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would reveal the dynamic interplay of its various conformations, such as chair, boat, and twist-boat forms. The simulation would show the timescales of transitions between these conformations and the influence of the 2-methylpropyl substituent on the conformational landscape. This information is critical for understanding how the molecule might bind to a biological target, as receptor binding often requires the molecule to adopt a specific conformation.
Intermolecular Interactions: MD simulations are particularly useful for studying how a molecule interacts with other molecules, such as solvent molecules or a biological receptor. By analyzing the simulation trajectory, one can identify and quantify key intermolecular interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions. For this compound, this would help understand its solubility and how its isobutyl group might engage in hydrophobic interactions within a receptor's binding pocket.
| Simulation Aspect | Information Gained | Relevance |
| Conformational Analysis | Identification of accessible conformations and transition rates. | Understanding structural flexibility and receptor binding modes. |
| Solvation Shell Structure | Arrangement of solvent molecules around the solute. | Insights into solubility and the hydrophobic effect. |
| Hydrogen Bonding Dynamics | Lifetimes and geometry of hydrogen bonds with solvent or other molecules. | Crucial for understanding interactions in aqueous environments. |
| Binding Free Energy (with a receptor) | Quantitative measure of binding affinity. | Key parameter in drug design and lead optimization. |
This table describes the potential outputs of a molecular dynamics simulation for this compound, based on standard MD practices.
Mechanistic Computational Studies of Synthetic Transformations
Computational chemistry provides a powerful lens to investigate the mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a molecule like this compound, mechanistic studies would focus on the reactions used for its synthesis or its subsequent transformations.
These studies typically use DFT to map the entire reaction pathway from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them. The energy of the highest transition state determines the activation energy and thus the rate of the reaction.
For example, a quantum chemical study on the formation of a tetrazole-fused azepane system involved mapping the 1,3-intramolecular dipolar cycloaddition reaction pathway. researchgate.netsemanticscholar.org The study identified the mechanism as pseudo-concerted by analyzing the transition state structure and the electronic changes throughout the reaction coordinate. researchgate.net
A similar study on a potential synthesis of this compound could:
Compare different possible reaction pathways to determine the most energetically favorable route.
Analyze the transition state structures to understand the key bond-forming and bond-breaking events.
Explain observed stereoselectivity or regioselectivity by comparing the activation energies of competing pathways.
Investigate the role of catalysts by modeling their interaction with the reactants and transition states.
| Computational Task | Information Obtained |
| Transition State Search | Geometry and energy of the reaction's energetic bottleneck. |
| Reaction Pathway Mapping (IRC) | Confirmation that a transition state connects the correct reactants and products. |
| Activation Energy Calculation | The energy barrier for the reaction, related to the reaction rate. |
| Topological Analysis (QTAIM, ELF) | Detailed analysis of bonding changes during the reaction. |
This table outlines the standard computational workflow for studying a chemical reaction mechanism, which could be applied to the synthesis of this compound.
Future Perspectives in 2 2 Methylpropyl Azepane Research
Innovation in Catalytic Asymmetric Synthesis Methodologies
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Future research in azepane chemistry will increasingly focus on innovative catalytic asymmetric methods to produce enantiomerically pure compounds. A significant area of development is the integration of biocatalysis with traditional chemical synthesis. Chemoenzymatic strategies, for instance, have shown promise in generating enantioenriched 2-aryl azepanes through the asymmetric reductive amination of imines using imine reductases (IREDs) or deracemization with monoamine oxidases. rsc.orgthieme-connect.comacs.org This approach allows for the creation of previously inaccessible enantioenriched 2,2-disubstituted azepanes. rsc.orgthieme-connect.com
Transition-metal catalysis continues to be a fertile ground for innovation. Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been successfully developed for the synthesis of dibenzo[b,d]azepines, creating both central and axial stereogenic elements with high diastereoselectivity and enantioselectivity. acs.org Another promising frontier is the use of lithiation-conjugate addition sequences mediated by chiral ligands like (−)-sparteine, which enables the asymmetric synthesis of polysubstituted azepanes with substitutions at positions not adjacent to the nitrogen atom. nih.gov These methods provide powerful tools for constructing complex chiral azepane cores from simple precursors. nih.gov
| Methodology | Key Features | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Chemoenzymatic Synthesis | Asymmetric reductive amination; Deracemization | Imine Reductases (IREDs), Monoamine Oxidases | rsc.orgthieme-connect.com |
| Copper-Catalyzed Cyclization | Creates central and axial chirality; High enantioselectivity | CuI/(Ph-BPE) complex | acs.org |
| Asymmetric Lithiation | Synthesis of polysubstituted azepanes; Non-adjacent substitution | (−)-Sparteine mediated | nih.gov |
Development of Novel Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer sustainable and powerful alternatives to traditional synthetic protocols by enabling unique bond formations under mild conditions. In azepane synthesis, photochemistry has emerged as a key strategy for ring expansion. A notable advancement is the preparation of complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion. dp.technih.gov This process, mediated by blue light, converts a nitro group into a singlet nitrene, which triggers the expansion of a six-membered benzene (B151609) ring into a seven-membered azepane framework. dp.technih.gov Subsequent hydrogenolysis yields the saturated azepane, providing a concise two-step route to these valuable scaffolds from readily available starting materials. dp.technih.gov Other photochemical approaches include the rearrangement of N-vinylpyrrolidinones to form azepin-4-ones. thieme-connect.com
Electrochemistry provides another avenue for novel transformations. While the Shono-type oxidation is a well-established electrochemical method for the α-functionalization of cyclic amines, recent efforts have focused on the more challenging direct β-C(sp³)–H functionalization. thieme-connect.comacs.org The use of ferrocene (B1249389) as a molecular electrocatalyst has enabled the β-C(sp³)–H acylation of N-aryl amines. acs.org Furthermore, electrochemical annulation strategies have been developed for the diastereoselective synthesis of cis-fused ring systems containing a seven-membered ring. acs.org The combination of electrochemistry with biocatalysis is also a burgeoning field, aiming to leverage enzymes for stereocontrol in electrochemical reactions, which is traditionally difficult to achieve. scispace.com
Advanced Applications of Computational Chemistry for Molecular Design and Property Prediction
Computational chemistry is an indispensable tool for accelerating the design and development of new molecules. Future research on 2-(2-Methylpropyl)azepane and its derivatives will heavily rely on advanced computational methods to predict molecular properties and guide synthetic efforts. Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with meta-hybrid functionals like M06-2X, are being used to investigate the structural reactivity, stability, and electronic properties of the azepane ring. acs.orgcornell.edu These studies compute molecular global reactivity descriptors such as frontier molecular orbitals (FMOs) and molecular electrostatic potential to understand the behavior of substituents on the azepane core. acs.orgcornell.edu
Beyond property prediction, computational tools are being developed to forecast bioactivity and physicochemical characteristics. researchgate.net Looking ahead, the integration of machine learning and artificial intelligence will revolutionize molecular design. For instance, Multilevel Graph Convolutional Neural Networks (MGCN) represent a novel approach for predicting molecular properties by directly modeling the quantum interactions within a molecule's graph-like structure. researchgate.net Such in silico methods will enable researchers to screen vast virtual libraries of azepane derivatives for desired properties, prioritizing the most promising candidates for synthesis and experimental testing. youtube.com
| Computational Approach | Application | Specific Technique/Model | Reference |
|---|---|---|---|
| Quantum Chemical Calculations | Investigate reactivity, stability, electronic properties | DFT (M06-2X), MP2 | acs.orgcornell.edu |
| Molecular Property Prediction | Forecast bioactivity and physicochemical properties | PASS, pkCSM platforms | researchgate.net |
| Machine Learning | Predict molecular properties from structure | Multilevel Graph Convolutional Neural Networks (MGCN) | researchgate.net |
Exploration of Complex Functionalization Pathways and Scaffold Diversity
To fully explore the chemical space around the this compound core, researchers are pursuing novel pathways for complex functionalization and the creation of diverse molecular scaffolds. This involves moving beyond simple substitutions to construct intricate, three-dimensional architectures. A key strategy is the synthesis of fused and bicyclic azepane systems. For example, unprecedented cis- and trans-fused azepanes have been synthesized, often using the Beckmann rearrangement of cyclohexanone (B45756) oximes as a key step to form the seven-membered ring. acs.org
Modern catalytic methods are also enabling the construction of complex fused systems. The use of palladium/norbornene cooperative catalysis facilitates the synthesis of functionalized tetrahydrobenzo[b]azepines, which are challenging to access through conventional means. researchgate.net Ring expansion and rearrangement cascades provide another powerful tool for scaffold diversification. An Ullmann-type annulation/rearrangement cascade has been developed to access highly functionalized 1H-benzo[b]azepine-2-carboxylates. These advanced synthetic strategies allow for the late-stage functionalization of the azepane core, enabling the rapid generation of diverse compound libraries for biological screening.
Integration of High-Throughput Experimentation and Data Science in Azepane Chemistry Research
The discovery and optimization of novel reactions for azepane synthesis can be a time- and resource-intensive process. High-Throughput Experimentation (HTE) is transforming this landscape by enabling the rapid, parallel execution of large numbers of experiments. acs.org By employing miniaturization and automation, HTE allows researchers to efficiently screen a wide array of catalysts, reagents, and reaction conditions to identify optimal protocols for synthesizing this compound derivatives. scispace.com This technology has been applied to a vast range of reaction types, including transition-metal catalysis and photoredox catalysis.
The power of HTE is magnified when combined with data science and machine learning. The large, structured datasets generated from HTE workflows are ideal for training predictive models. scispace.com Specialized software platforms are being developed to facilitate the design, execution, and analysis of HTE arrays, ensuring that all data and metadata are stored in machine-readable formats. This integration of automation, robotics, and data analytics creates a closed-loop system where experimental results can be used to rapidly refine subsequent rounds of experiments, dramatically accelerating the discovery of new synthetic methods and novel azepane-based molecules. scispace.com
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Methylpropyl)azepane, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of azepane derivatives often involves nucleophilic substitution or cyclization reactions. For this compound, a plausible route includes alkylation of azepane with 2-methylpropyl halides (e.g., isobutyl bromide) in polar aprotic solvents like THF. Reaction conditions (temperature, solvent choice, and stoichiometry) critically affect yield. For example, elevated temperatures (e.g., 353 K in THF) are used to drive reactions to completion, as seen in analogous titanium complex syntheses . Solvent purity and inert atmospheres (e.g., nitrogen) minimize side reactions like oxidation. Post-synthesis, column chromatography or recrystallization from THF/ether mixtures can isolate the product.
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., δ ~1.78 ppm for THF adduct protons in related compounds) .
- X-ray crystallography : Resolve bond angles and stereochemistry. For example, deviations from planarity in imidazole rings (0.021–0.133 Å in Ti complexes) highlight subtle structural distortions .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Advanced: How can NMR spectroscopy resolve ambiguities in the conformational dynamics of this compound?
Methodological Answer:
Variable-temperature (VT) NMR and 2D techniques (e.g., NOESY, HSQC) are critical:
- VT-NMR : Detect ring puckering or chair-flip dynamics by observing coalescence of proton signals at elevated temperatures.
- NOESY : Identify spatial proximity between methylpropyl substituents and azepane protons to map conformational preferences.
- 13C DEPT : Assign quaternary carbons and differentiate between isomeric forms. For THF-containing analogs, NMR confirmed solvent adduct ratios (e.g., integral intensities at δ 1.78 ppm) .
Advanced: What computational methods predict the stability of this compound in different solvents?
Methodological Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used:
- *DFT (B3LYP/6-31G)**: Calculate Gibbs free energy of solvation in solvents like THF, DCM, or water. Compare with experimental stability data (e.g., decomposition in THF-d8 without excess Me3SiCl) .
- MD Simulations : Model solvent interactions (e.g., hydrogen bonding with THF) and predict aggregation tendencies.
- COSMO-RS : Estimate solubility parameters and partition coefficients (logP) for solvent optimization.
Advanced: How are impurities in this compound identified and quantified?
Methodological Answer:
Impurity profiling involves:
- HPLC/GC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/water) and UV detection (210–254 nm). Reference standards (e.g., EP-grade impurities like 2-[4-(2-Methylpropyl)phenyl]propanamide) ensure accurate identification .
- LC-HRMS : Resolve isobaric impurities via high-resolution mass accuracy (<5 ppm).
- SPE Purification : Remove byproducts using silica-based solid-phase extraction.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves (tested to EN 374), chemical goggles, and lab coats. Avoid soft contact lenses due to solvent absorption risks .
- Ventilation : Use fume hoods for reactions involving volatile solvents (THF, chloroform).
- Emergency Procedures : Immediate eye irrigation (15+ minutes) and decontamination showers for skin exposure. Refer to SDS guidelines for disposal of azepane derivatives .
Advanced: How do steric effects from the 2-methylpropyl group influence the reactivity of azepane derivatives?
Methodological Answer:
- Steric Hindrance : Bulky substituents slow nucleophilic attacks (e.g., in SN2 reactions) due to restricted access to the azepane nitrogen.
- Crystal Packing Analysis : X-ray data show minor deviations (e.g., 0.094 Å for CH2 groups) in analogous complexes, suggesting steric strain influences molecular packing .
- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., methyl-substituted azepanes) under identical conditions.
Advanced: What ethical considerations apply to studies involving hazardous azepane derivatives?
Methodological Answer:
- Ethical Sourcing : Ensure solvents/reagents (e.g., Me3SiCl) are obtained from suppliers with documented ethical practices .
- Animal/Human Studies : If applicable, obtain IRB approval and adhere to OECD/ICH guidelines for toxicity testing.
- Data Transparency : Disclose synthetic yields, side reactions, and safety incidents in publications to support reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
